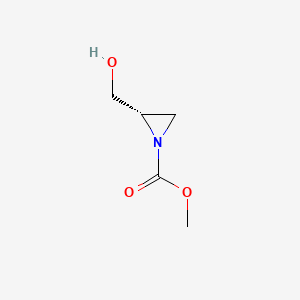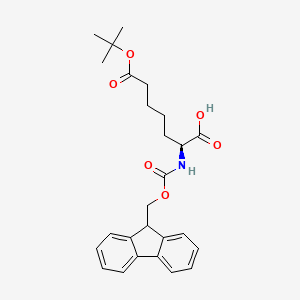![molecular formula C13H13NS B573705 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 161895-09-6](/img/structure/B573705.png)
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is a complex heterocyclic compound characterized by its unique structure containing sulfur and nitrogen atoms within a tetracyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride in the presence of a base such as triethylamine in acetonitrile. This reaction forms an intermediate compound, which is then subjected to thionylation using phosphorus pentasulfide (P2S5) in dioxane to yield the desired tetracyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the tetracyclic structure can form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.03,8]pentadeca-1(14),3,5,7-tetraene
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Uniqueness
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is unique due to its specific tetracyclic structure incorporating both sulfur and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
161895-09-6 |
|---|---|
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.314 |
InChI |
InChI=1S/C13H13NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h5-8,10H,1-4H2 |
Clé InChI |
UTMNPLNRXLHKFG-UHFFFAOYSA-N |
SMILES |
C1CC2CC3=CC4=C(C=C3C2C1)N=CS4 |
Synonymes |
Cyclopent[2,3]indeno[5,6-d]thiazole, 4b,5,6,7,7a,8-hexahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)



![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)

ethane](/img/structure/B573644.png)
